molecular formula C10H11BrN4O3S2 B10935060 4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10935060
M. Wt: 379.3 g/mol
InChI Key: YHDPKGOVBUZQEC-UHFFFAOYSA-N
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Description

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5-Chloro-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-{[(5-Methyl-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-{[(5-Fluoro-2-thienyl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its bromo-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique electronic characteristics .

Properties

Molecular Formula

C10H11BrN4O3S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrN4O3S2/c1-2-15-5-6(9(13-15)10(12)16)14-20(17,18)8-4-3-7(11)19-8/h3-5,14H,2H2,1H3,(H2,12,16)

InChI Key

YHDPKGOVBUZQEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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